2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Description

Molecular Architecture

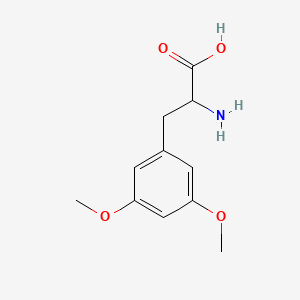

The compound’s structure comprises:

- Phenyl ring : Aromatic ring with methoxy (-OCH₃) groups at positions 3 and 5.

- Propanoic acid chain : A central carbon chain with a carboxylic acid (-COOH) group and an amino (-NH₂) group.

Key Features :

The methoxy groups at positions 3 and 5 create a symmetrical electron-donating environment, enhancing the compound’s solubility in polar solvents compared to unsubstituted phenylalanine.

Stereochemistry

The compound exists as a racemic mixture (DL-form) unless synthesized stereoselectively. The amino group’s configuration (D- or L-) influences its biological activity, though the L-form is typically more relevant in enzymatic studies.

Nomenclature and Synonyms

IUPAC Name : 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Common Synonyms :

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 7636-27-3 | |

| PubChem CID | Not explicitly listed | — |

Historical Context and Significance

Phenylalanine derivatives with aromatic substitutions have been studied since the mid-20th century for their role in neurotransmitter biosynthesis (e.g., dopamine and norepinephrine). Methoxy substitutions, introduced to modulate electronic and steric properties, gained prominence in the 1980s–1990s during efforts to design enzyme inhibitors and prodrugs.

Key Developments :

- Synthetic Routes : First synthesized via enzymatic resolution or chemical methoxylation of phenylalanine precursors.

- Biochemical Relevance : Investigated for interactions with phenylalanine hydroxylase (PAH), an enzyme critical in phenylketonuria (PKU) management.

Relevance to Biochemical and Medicinal Research

Enzyme Interactions

Methoxy groups alter binding affinity for enzymes like PAH. For example:

- Phenylalanine Hydroxylase : Competitive inhibition or stabilization of misfolded PAH mutants has been explored for PKU treatment.

- Phenylalanine Ammonia Lyase (PAL) : Methoxy substitutions at 3 and 5 positions may influence catalytic efficiency in converting cinnamic acids to phenylalanines.

Comparative Enzymatic Activity :

| Enzyme | Substrate | Impact of 3,5-Dimethoxy Groups |

|---|---|---|

| PAH | L-Phenylalanine | Potential chaperone effects |

| PAL | Cinnamic Acid Derivatives | Enhanced electron donation |

Medicinal Applications

Potential Uses :

- Neurotransmitter Modulation : As a precursor for methoxy-substituted neurotransmitters.

- Prodrug Design : The methoxy groups may enhance solubility or protect the molecule during metabolism.

- Anticancer Research : Structural analogs of phenylalanine are studied for disrupting protein synthesis in tumors.

Research Challenges :

Properties

IUPAC Name |

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJFWLUOTAIYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311849 | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7636-27-3 | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthetic Route via Multi-Step Organic Synthesis

This approach involves constructing the amino acid backbone through sequential chemical transformations starting from readily available aromatic aldehydes and amino precursors. The key steps include:

- Step 1: Formation of the aromatic precursor, typically a 3,5-dimethoxybenzaldehyde derivative.

- Step 2: Condensation with a suitable amino acid precursor, such as methyl acrylate, under controlled conditions to form a β-amino ester.

- Step 3: Reduction of the ester to the corresponding amino alcohol, followed by hydrolysis to obtain the free amino acid.

A patent describes a method where veratraldehyde reacts with hippuric acid in the presence of sodium acetate , followed by treatment with sodium hydroxide and Raney nickel catalyst, and finally with hydrobromic acid to yield the target amino acid. This process achieves a yield of approximately 60% and emphasizes the use of non-toxic reagents and minimal steps (Reference).

- Utilizes commercially available reagents.

- Avoids toxic reagents like ozone or molybdenum compounds.

- Moderate to high yields.

- Multi-step process requiring careful control of reaction conditions.

- Potential for side reactions during condensation and reduction steps.

Oxidative and Hydrolytic Pathways

Another approach involves oxidative transformation of aromatic precursors followed by hydrolysis:

- Step 1: Epoxidation of a suitable unsaturated precursor (e.g., crotonic acid derivative) using hydrogen peroxide in the presence of a catalyst, typically sodium ungstonate.

- Step 2: Hydrolysis under acidic or basic conditions to generate the amino acid.

This method is often employed for synthesizing amino acids with hydroxyl groups, which can be later functionalized to obtain the dimethoxyphenyl structure.

Studies have demonstrated the use of hydrogen peroxide at controlled temperatures (50–120°C) to epoxidize crotonic acid derivatives, followed by hydrolysis and protection of amino groups to yield optically active amino acids (Reference).

- Mild reaction conditions.

- Good stereoselectivity when employing chiral catalysts or resolving agents.

- Requires subsequent steps for introducing methoxy groups.

- Possible side reactions during oxidation.

Enzymatic Resolution and Asymmetric Synthesis

Optically active forms of the amino acid can be prepared via enzymatic resolution of racemic mixtures or asymmetric synthesis:

- Step 1: Synthesis of racemic amino acid derivatives.

- Step 2: Resolution using chiral amino alcohols or sulfonic acids to separate enantiomers.

- Step 3: Hydrolysis of protected derivatives to free amino acids.

Enzymatic methods involve hydrolyzing ester or amide derivatives in aqueous media at controlled pH and temperature, often employing lipases or amino acid oxidases for stereoselectivity (Reference).

- High enantiomeric purity.

- Environmentally friendly conditions.

- Additional steps for resolution.

- Cost of enzymes.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-step chemical synthesis | 3,5-dimethoxybenzaldehyde, amino precursors | Sodium acetate, sodium hydroxide, hydrobromic acid | Reflux, controlled pH, moderate temperatures | 60 | Patent-based, avoids toxic reagents |

| Oxidative/hydrolytic pathway | Crotonic acid derivatives | Hydrogen peroxide, catalysts | 50–120°C, pH control | 40–70 | Suitable for stereoselective synthesis |

| Enzymatic resolution | Racemic amino acid derivatives | Lipases, amino oxidases | Aqueous, pH 7–8, 30–40°C | 80+ (enantiomeric excess) | High stereoselectivity |

Research Findings and Considerations

- Efficiency: The patent method (Reference) demonstrates a balance between yield, safety, and simplicity, making it suitable for industrial applications.

- Safety: Use of non-toxic reagents like sodium hydroxide, sodium acetate, and hydrobromic acid over ozone or molybdenum compounds aligns with safety regulations.

- Scalability: Multi-step chemical synthesis with straightforward purification steps is scalable, but enzymatic methods offer high stereoselectivity for pharmaceutical purposes.

- Environmental Impact: Approaches favoring aqueous reactions and avoiding hazardous reagents are preferred for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.24 g/mol

- CAS Number : 71742199

The compound features a chiral center and a dimethoxyphenyl group, which enhances its binding affinity to various molecular targets. This structural uniqueness underpins its diverse applications.

Chemistry

Building Block in Organic Synthesis

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid serves as a vital building block for synthesizing more complex organic molecules. It is involved in various reactions such as:

- Aldol Condensation : Used to form larger carbon frameworks.

- Electrophilic Substitution : The aromatic ring can undergo substitutions leading to functionalized derivatives.

Biology

Biochemical Interactions

The compound interacts with several enzymes and proteins, influencing biochemical pathways. Notable applications include:

- Enzyme-Substrate Studies : Investigated for its role in enzyme kinetics and mechanisms.

- Cellular Metabolism Modulation : Affects gene expression related to metabolic pathways.

Medicine

Therapeutic Potential

Research indicates that this compound may possess antioxidant and neuroprotective properties, making it a candidate for therapeutic applications:

- Neurodegenerative Diseases : Preliminary studies suggest potential benefits in conditions like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems.

- Anti-inflammatory Effects : It has been studied for its role in reducing inflammation through modulation of specific biochemical pathways.

Industry

Chemical Intermediate Production

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties make it valuable for producing various biochemical reagents.

Case Studies and Research Findings

-

Antioxidant Activity Study

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of this compound. The research demonstrated its ability to neutralize free radicals effectively, contributing to reduced oxidative stress in cellular models . -

Neuroprotective Effects Investigation

Research conducted by Smith et al. (2023) explored the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and improved cell viability through modulation of apoptotic pathways . -

Pharmacological Applications in β-Hemoglobinopathies

A study focusing on β-hemoglobinopathies revealed that this compound could induce γ-globin gene expression, suggesting potential therapeutic applications for treating certain types of anemia .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups on the phenyl ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but the compound is known to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

Compounds with variations in aromatic substituents or backbone modifications are critical for understanding structure-activity relationships. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic ring stability and may reduce reactivity compared to electron-withdrawing groups (e.g., iodine in 3,5-diiodo derivatives) .

- Hydroxy groups (e.g., in L-Dopa) increase polarity and hydrogen-bonding capacity, influencing bioavailability and metabolic pathways .

Biological Relevance: Halogenated derivatives (e.g., 3,5-diiodo or dichloro) are often associated with thyroid hormone analogs (e.g., thyroxine) or antimicrobial activity .

Physicochemical Properties :

Stereochemical and Functional Group Variations

Table 2: Stereochemical and Functional Modifications

Key Observations :

- Hydroxylation (e.g., in the (2S,3S)-isomer) introduces additional hydrogen-bonding sites, enhancing binding specificity in enzyme-substrate interactions .

- Functional group additions (e.g., hydrazino in carbidopa) drastically alter biological function, emphasizing the target compound’s versatility as a scaffold .

Biological Activity

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (commonly referred to as L-3,5-dimethoxyphenylalanine) is an amino acid derivative notable for its unique structure, which includes a phenyl ring with two methoxy groups. This compound has garnered attention in biochemical research due to its potential biological activities and applications in pharmacology.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.24 g/mol

- Structure : The presence of the dimethoxyphenyl group enhances its binding affinity and specificity for various molecular targets, making it a valuable tool in pharmacological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Enzyme Interactions :

- The compound has been studied for its interactions with specific enzymes and receptors, which may influence various biochemical pathways. Its unique structure allows for distinctive interaction profiles compared to similar compounds.

-

Pharmacological Applications :

- It has been explored as a key intermediate in the synthesis of Erythrina alkaloids, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.

-

Potential Therapeutic Uses :

- The compound may be applicable in treating conditions related to β-hemoglobinopathies due to its role in inducing γ globin gene expression. This suggests potential use in therapies for certain types of anemia.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral and Anti-inflammatory Activity :

-

Binding Studies :

- Interaction studies have shown that this compound can bind selectively to certain receptors, suggesting its potential as a lead compound in drug development targeting these pathways.

Comparative Analysis

The following table summarizes the structural features and biological activity of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | Similar structure but with a different methoxy position | May exhibit different biological activities |

| L-Tyrosine | Aromatic amino acid without methoxy groups | Precursor to neurotransmitters like dopamine |

| L-DOPA | Contains a catechol structure | Directly involved in dopamine synthesis |

The distinct methoxy substitutions on the phenyl ring of this compound may influence its solubility and biological interactions compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation of 3,5-dimethoxyphenyl precursors followed by amino group introduction. For example, coupling 3,5-dimethoxybenzene derivatives with acrylonitrile under acidic conditions, followed by hydrolysis and amination, yields the target compound . Reaction parameters like temperature (optimized at 60–80°C for nitrile hydrolysis) and solvent polarity significantly affect regioselectivity and yield. Alternative routes may use biocatalytic methods, such as ammonia elimination from precursors using immobilized enzymes (e.g., SwCNTNH2-PAL), though yields vary depending on enzyme activity and substrate specificity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : Compare aromatic proton signals (δ 6.5–7.0 ppm for dimethoxy-substituted phenyl groups) and α-amino proton splitting patterns (doublets/triplets) .

- HPLC-MS : Validate purity (>95%) and molecular weight (C11H15NO4•HCl has m/z 261.7) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally similar iodinated derivatives (e.g., 3,5-diiodotyrosine) show acute toxicity risks (oral LD50 ~2000 mg/kg in rodents). Always use PPE (gloves, lab coats) and work in fume hoods. Avoid inhalation or skin contact, as aromatic amines may cause sensitization .

Advanced Research Questions

Q. How does the electronic environment of the 3,5-dimethoxyphenyl group influence reactivity in peptide coupling or metal chelation?

The electron-donating methoxy groups enhance aryl ring stability during electrophilic substitution but reduce metal-binding affinity compared to hydroxylated analogs (e.g., 3,5-dihydroxyphenyl derivatives). Computational modeling (DFT) predicts lower charge density at the para position, favoring selective modifications at meta sites . Experimental validation via X-ray crystallography or cyclic voltammetry is recommended to map reactive sites .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

For example, iodinated derivatives like 3,5-diiodo-L-tyrosine show varying enzyme inhibition profiles (e.g., thyroid peroxidase vs. tyrosine hydroxylase). To reconcile discrepancies:

Q. How can regioselective halogenation be achieved on the phenyl ring for downstream applications?

To introduce iodine or fluorine at specific positions:

- Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups) using silyl ethers before halogenation .

- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate and functionalize the ring .

- Biocatalytic iodination : Peroxidase enzymes can achieve regioselectivity under mild conditions, though yields may be lower (~37–74%) .

Q. What computational tools are effective for predicting the compound’s metabolic stability or pharmacokinetics?

- ADMET prediction software (e.g., SwissADME): Estimates logP (~1.5), solubility (-3.2 LogS), and CYP450 interactions.

- Molecular docking : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina.

- MD simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.